molecular formula C5H7N3O2 B1653210 5-(Azidomethyl)oxolan-2-one CAS No. 179532-81-1

5-(Azidomethyl)oxolan-2-one

Cat. No.: B1653210
CAS No.: 179532-81-1
M. Wt: 141.13 g/mol
InChI Key: ROUYWNFHYZLDLL-UHFFFAOYSA-N
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Description

5-(Azidomethyl)oxolan-2-one is an organic compound with the molecular formula C5H7N3O2 It is characterized by the presence of an azido group (-N3) attached to a methylene group, which is further connected to an oxolan-2-one ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Azidomethyl)oxolan-2-one are not fully understood due to the limited available research. Azide groups, like the one present in this compound, are known to be highly reactive and can participate in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, often forming covalent bonds through click chemistry reactions .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Azide-containing compounds are known to have various effects on cells. For instance, azide-modified nucleosides have been used for RNA and DNA functionalization . The azide group can react with alkynes present in biomolecules, leading to changes in cellular processes .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-studied. Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Azide-containing compounds can participate in various metabolic pathways, often acting as inhibitors or activators of enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Azide-containing compounds can be transported and distributed within cells through various mechanisms .

Subcellular Localization

The subcellular localization of this compound is not known. Azide-containing compounds can be localized in various subcellular compartments, depending on their chemical properties and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)oxolan-2-one typically involves the reaction of a suitable precursor with sodium azide. One common method starts with the precursor 4-pentenoic acid, which undergoes a series of reactions including halogenation and subsequent azidation to introduce the azido group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor is reacted with sodium azide under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards for further applications .

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)oxolan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Azidomethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of azido-containing biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(azidomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWNFHYZLDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540150
Record name 5-(Azidomethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179532-81-1
Record name 5-(Azidomethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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